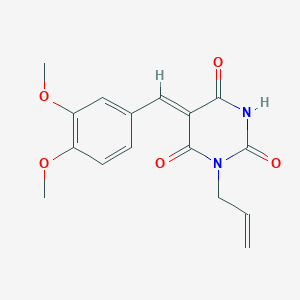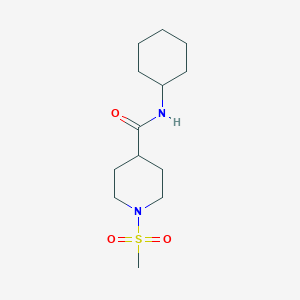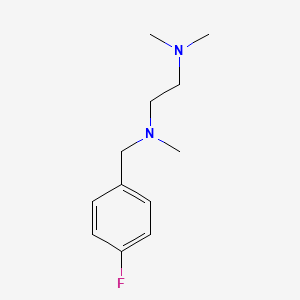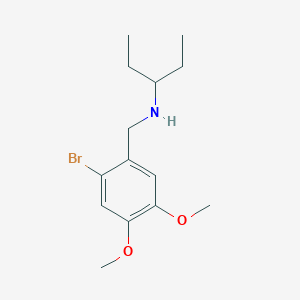
1-allyl-5-(3,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-5-(3,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as DMPT, is a synthetic compound that has gained significant attention in the field of animal nutrition. DMPT is a feed attractant that has been shown to improve the palatability of feed, increase feed intake, and enhance animal growth. In recent years, DMPT has become an important additive in the animal feed industry due to its potential to improve animal production and reduce environmental pollution.
Mécanisme D'action
The mechanism of action of DMPT as a feed attractant is not fully understood. However, it is believed that DMPT acts on the olfactory receptors in the nasal cavity of animals, stimulating the appetite and increasing feed intake. DMPT has also been shown to affect the secretion of digestive enzymes, which may contribute to its feed attractant properties.
Biochemical and Physiological Effects:
DMPT has been shown to have several biochemical and physiological effects in animals. Studies have shown that DMPT can increase the activity of digestive enzymes, improve nutrient absorption, and enhance the immune system. DMPT has also been shown to reduce the levels of harmful gases such as ammonia and hydrogen sulfide in animal waste, which can help to reduce environmental pollution.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages as a feed attractant in lab experiments. It is easy to handle, has a long shelf life, and can be easily incorporated into animal feed. DMPT is also effective at low concentrations, making it a cost-effective option for researchers. However, DMPT has some limitations, including the need for careful control of dosage and potential interactions with other feed additives.
Orientations Futures
There are several potential future directions for research on DMPT. One area of interest is the development of new synthesis methods that can improve the yield and purity of DMPT. Another area of research is the investigation of the mechanisms underlying the feed attractant properties of DMPT. Additionally, there is a need for further research on the effects of DMPT on animal health and the environment. Overall, DMPT has significant potential as a feed attractant in animal nutrition, and further research in this area is warranted.
Méthodes De Synthèse
DMPT can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3,4-dimethoxychalcone. The chalcone is then reacted with urea and ammonium acetate to form DMPT. The synthesis of DMPT is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
DMPT has been extensively studied in the field of animal nutrition, and its potential as a feed attractant has been well established. Several studies have shown that DMPT can improve the palatability of feed and increase feed intake in various animal species, including pigs, chickens, and fish. DMPT has also been shown to enhance animal growth and improve feed conversion efficiency.
Propriétés
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-4-7-18-15(20)11(14(19)17-16(18)21)8-10-5-6-12(22-2)13(9-10)23-3/h4-6,8-9H,1,7H2,2-3H3,(H,17,19,21)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXYKJIKOTZJAS-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3,4-dimethoxybenzylidene)-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5809673.png)
![N-methyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5809681.png)
![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5809682.png)


![N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)
![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)
![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5809752.png)
![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)